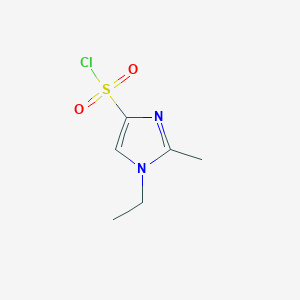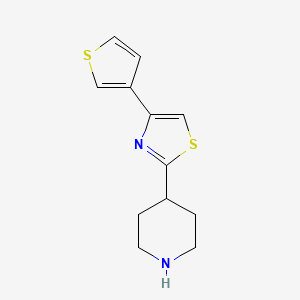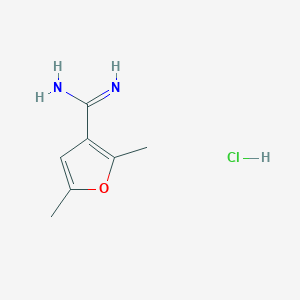
2,5-Dimethylfuran-3-carboximidamide hydrochloride
Descripción general
Descripción
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 2,5-Dimethylfuran-3-carboximidamide hydrochloride is1S/C7H10N2O.ClH/c1-4-3-6 (7 (8)9)5 (2)10-4;/h3H,1-2H3, (H3,8,9);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a powder . The boiling point and other physical properties are not specified in the search results .Aplicaciones Científicas De Investigación
Novel Pathways and Applications
Biomass Conversion to Biofuels : One significant application of 2,5-Dimethylfuran derivatives is in the field of sustainable energy. Research indicates that 2,5-Dimethylfuran (DMF), a related compound, can be produced from biomass-derived 5-(chloromethyl)furfural (CMF) through catalytic hydrogenation. DMF serves as a biofuel and an intermediate for drop-in terephthalate polymers, showcasing the potential for 2,5-Dimethylfuran derivatives in renewable energy and material science (Dutta & Mascal, 2014).
Decomposition and Combustion Analysis : Understanding the decomposition pathways of 2,5-Dimethylfuran provides insights into its thermal stability and potential hazards, which is crucial for safety assessments in its applications. The thermal decomposition involves scission of the C-H bond in the methyl side chain, leading to various intermediates and opening up the furan ring. This knowledge is essential for developing applications in combustion systems and assessing environmental impact (Simmie & Metcalfe, 2011).
Chemical Synthesis and Catalysis : Research into the synthesis of 5-Hydroxymethylfurfuraldehyde from fructose demonstrates the utility of 2,5-Dimethylfuran derivatives in chemical synthesis, highlighting their role as intermediates in producing valuable chemicals and fuels from renewable resources. This process underscores the compound's relevance in catalysis and green chemistry (Golyshkin et al., 2015).
Advanced Materials and Fuel Technology : The selective hydrogenation of biomass-derived compounds to produce 2,5-Dimethylfuran showcases advanced materials' potential applications. Bimetallic catalysts and novel synthesis routes offer pathways to efficient and sustainable production of biofuels and chemicals, indicating the broader applicability of similar compounds in material science and engineering (Nishimura, Ikeda, & Ebitani, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2,5-dimethylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQOYLPWBWVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

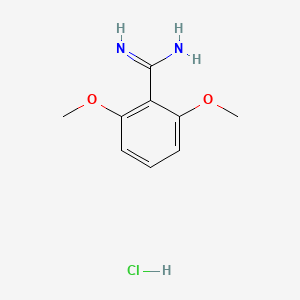

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)
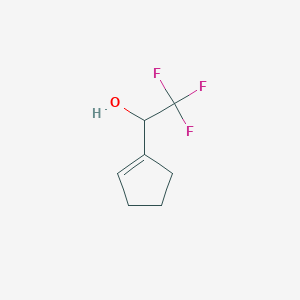
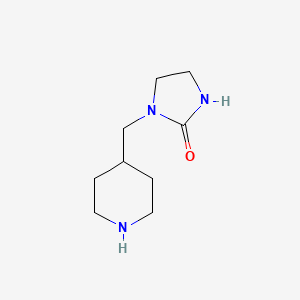
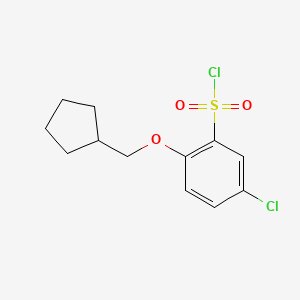
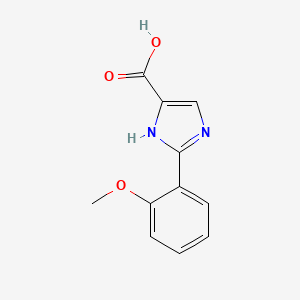
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
